molecular formula C11H11NO2 B057532 2,3-Quinolinedimethanol CAS No. 57032-14-1

2,3-Quinolinedimethanol

Cat. No. B057532
CAS RN: 57032-14-1
M. Wt: 189.21 g/mol
InChI Key: UMELLZWPUHQWTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3-Quinolinedimethanol and related quinoline derivatives involves innovative methodologies, including A3-coupling, which represents a three-component coupling process involving an aldehyde, amine, and alkyne. This method has been highlighted for its efficiency in generating disubstituted quinoline moieties, showcasing the versatility of quinoline synthesis techniques (Naidoo & Jeena, 2017).

Molecular Structure Analysis

Advanced spectroscopic and computational studies have been conducted to elucidate the molecular structure of quinoline derivatives. For instance, the synthesis of novel quinoline compounds followed by FT-IR, NMR, and UV-Vis spectroscopy, alongside mass spectral analysis, has provided insights into their molecular geometry, natural bond orbital (NBO) analysis, and electronic properties (Fatma et al., 2015).

Chemical Reactions and Properties

Quinoline derivatives exhibit a range of chemical reactions, notably participating in the formation of carbonato-bridged dinuclear lanthanide(III) complexes, which have been shown to exhibit slow magnetic relaxation behaviors typical of single-molecule magnets. This underscores the potential of quinoline compounds in the development of novel magnetic materials (Vallejo et al., 2012).

Physical Properties Analysis

The study of quinoline derivatives extends to their physical properties, including luminescent and magnetic characteristics. For instance, lanthanide complexes based on quinolinecarboxylate ligands have been synthesized and analyzed for their photophysical properties, offering potential applications in luminescent sensing and materials science (Xu et al., 2015).

Chemical Properties Analysis

Quinoline derivatives also demonstrate a broad spectrum of chemical properties, including regioselective synthesis pathways. The Cu(II)-catalyzed three-component cyclocondensation of diaryliodonium ions, nitriles, and alkynes facilitates the regioselective synthesis of multiply substituted quinolines, illustrating the compound's chemical versatility and potential for generating structurally diverse molecules (Wang et al., 2013).

Scientific Research Applications

Magnetic Relaxation and Single-Molecule Magnets

One application of 2,3-quinolinedimethanol derivatives is in the realm of magnetic materials. For instance, carbonato-bridged dinuclear lanthanide(III) complexes with 2,3-quinoxalinediolate ligands have been studied. Notably, the Dy(2)(III) analogue exhibits slow magnetic relaxation behavior typical of single-molecule magnets (Vallejo et al., 2012).

Chemosensors for Biological Applications

2,3-Quinolinedimethanol derivatives have also been used in the development of chemosensors for biological applications. A notable example is a lanthanide sensor molecule designed for detecting zinc ions. This complex uses a quinolyl ligand both as a chromophore and an acceptor for Zn(2+), demonstrating enhanced luminescence upon zinc addition with high selectivity for Zn(2+) over other metal cations (Hanaoka et al., 2004).

Synthesis of Quinoline Ring Systems

Research on 2,3-Quinolinedimethanol analogs has contributed to advancements in the synthesis of quinoline ring systems, which are integral in various fields like medicinal and agrochemical research. The synthesis techniques often involve novel catalysts, microwave irradiation methods, and innovative bond-forming reactions (Hong, Shin, & Lim, 2020).

Green Chemistry Approaches

The quinoline core, related to 2,3-Quinolinedimethanol, has been the subject of research focusing on green chemistry approaches. This includes the development of environmentally friendly methods for synthesizing quinoline scaffolds, using techniques like microwave-assisted synthesis, solvent-free conditions, and the utilization of ionic liquids (Nainwal et al., 2019).

Corrosion Inhibition

Compounds derived from quinoline, which includes 2,3-Quinolinedimethanol analogs, have been studied for their potential as corrosion inhibitors. This research is particularly relevant in the field of materials science and engineering, where preventing corrosion of metals is a significant concern (Lgaz et al., 2017).

properties

IUPAC Name

[2-(hydroxymethyl)quinolin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-6-9-5-8-3-1-2-4-10(8)12-11(9)7-14/h1-5,13-14H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMELLZWPUHQWTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458687
Record name 2,3-Quinolinedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Quinolinedimethanol

CAS RN

57032-14-1
Record name 2,3-Quinolinedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(hydroxymethyl)quinolin-2-yl]methanol
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